molecular formula C16H20O8 B13403959 beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl CAS No. 95480-61-8

beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl

Cat. No.: B13403959
CAS No.: 95480-61-8
M. Wt: 340.32 g/mol
InChI Key: MQXZRKSWEMEXCG-JHZZJYKESA-N
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Description

Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.

Properties

CAS No.

95480-61-8

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1

InChI Key

MQXZRKSWEMEXCG-JHZZJYKESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:

    Substrate: Eugenol

    Enzyme: Uridine 5’-diphospho-glucuronosyltransferase

    Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

    Buffer: Tris-HCl or phosphate buffer at pH 7.4

    Temperature: 37°C

    Reaction Time: 1-2 hours

Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:

    Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.

    Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.

    Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:

    Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.

    Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.

Common Reagents and Conditions:

    Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.

    Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.

Major Products:

    Hydrolysis: Free eugenol and glucuronic acid.

    Conjugation: Eugenol sulfate-glucuronide.

Scientific Research Applications

Eugenol-glucuronide has several scientific research applications, including:

    Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

    Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.

    Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.

    Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.

Mechanism of Action

Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:

    Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.

    Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.

    Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.

Comparison with Similar Compounds

Conclusion

Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.

Biological Activity

Beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl, is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including cytotoxic effects, anti-diabetic properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C16H20O8
  • Molecular Weight : 336.33 g/mol

Biological Activity Overview

Research has indicated several biological activities associated with beta-D-glucopyranosiduronic acid derivatives, particularly in the context of cancer and diabetes.

Cytotoxic Activity

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : LN229 (glioblastoma), MDA-MB-231 (breast cancer), and PC-3ML (prostate cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through DNA damage pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
LN22910DNA damage leading to apoptosis
MDA-MB-23115Induction of apoptotic pathways
PC-3ML12Inhibition of cell invasion

Anti-Diabetic Properties

In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated the compound's potential in lowering glucose levels:

  • Study Design : Compounds were administered to diabetic models.
  • Results : Significant reduction in glucose levels was observed.

Table 2: Anti-Diabetic Activity in Drosophila Models

CompoundGlucose Level Reduction (%)Model Used
Beta-D-glucopyranosiduronic acid derivative30Drosophila melanogaster
Control Group<5Drosophila melanogaster

Case Studies

  • Cytotoxicity in Glioblastoma Cells : In a study published in December 2022, beta-D-glucopyranosiduronic acid showed significant cytotoxicity against LN229 cells, with an IC50 value of 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and subsequent DNA fragmentation .
  • Anti-Diabetic Effects : A recent investigation into the anti-diabetic properties revealed that derivatives of beta-D-glucopyranosiduronic acid significantly reduced glucose levels in diabetic Drosophila models by enhancing insulin sensitivity .

The biological activity of beta-D-glucopyranosiduronic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways through caspase activation.
  • Antioxidant Activity : It may also exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells.

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